5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Description
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound . It is a useful intermediate for the improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with a substituted pyridine as the raw material. Under the action of hydroxylamine-O-sulfonic acid, a substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl propynoate to generate a derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. This derivative is then hydrolyzed into an acid under the action of a 30% NaOH aqueous solution .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyrazole ring and a pyridine ring . The InChI code for this compound is 1S/C9H13N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the action of hydroxylamine-O-sulfonic acid on a substituted pyridine, a 1,3-dipolar cycloaddition reaction, and a hydrolysis reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.68 . It is a solid compound . The melting point and storage temperature are not explicitly mentioned in the search results.Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Heat-Resistant Explosives
Pyrazolo[1,5-a]pyrimidines have been used in the design of heat-resistant explosives . They exhibit excellent thermal stability and high positive heats of formation . Their advanced features endow them with superior detonation performance .
DDX3X Helicase Inhibitors
Pyrazolo[1,5-a]pyridine scaffolds have been utilized in the design of DDX3X helicase inhibitors . These inhibitors can be used in the treatment of various diseases including cancer .
Pan-JAK Kinase Inhibitors
They have also been used in the design of Pan-JAK kinase inhibitors . These inhibitors are used in the treatment of inflammatory diseases and cancers .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[1,5-a]pyrimidines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
pH Monitoring in Cells
A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH, a high quantum yield, and high selectivity and sensitivity .
properties
IUPAC Name |
5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECROSGMZCICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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